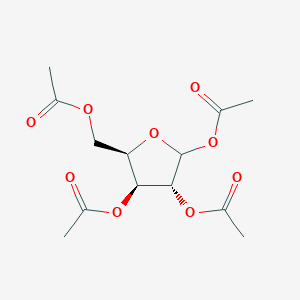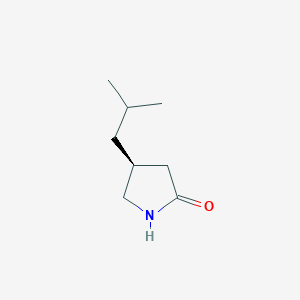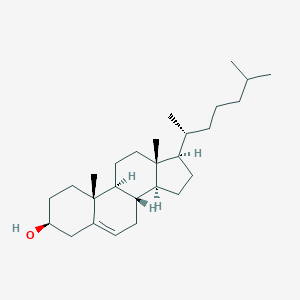![molecular formula C10F16 B058292 Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] CAS No. 112754-13-9](/img/structure/B58292.png)
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene], commonly known as PFMB, is a highly fluorinated compound that has gained significant attention in scientific research due to its unique properties. PFMB is a bicyclic compound that contains a perfluoroalkyl group, which makes it highly resistant to chemical and biological degradation. This property has made PFMB a popular choice for various applications in the scientific research field.
作用機序
The mechanism of action of PFMB is not well understood, but it is believed to be due to its highly fluorinated structure. PFMB has a high affinity for hydrophobic surfaces, which allows it to interact with cell membranes and other biological structures. This interaction can lead to changes in membrane fluidity and permeability, which can affect cell function and signaling pathways.
Biochemical and Physiological Effects:
PFMB has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that PFMB can affect cell viability and proliferation, as well as induce oxidative stress and inflammation. In vivo studies have shown that PFMB can accumulate in various organs, including the liver and kidneys, and can lead to changes in organ function and morphology.
実験室実験の利点と制限
PFMB has several advantages for use in lab experiments. It is highly stable and resistant to chemical and biological degradation, which allows it to be used in a wide range of applications. PFMB is also highly soluble in organic solvents, which makes it easy to handle and manipulate in the lab.
However, there are also limitations to the use of PFMB in lab experiments. Its high fluorine content can make it difficult to analyze using standard analytical techniques, and its hydrophobic nature can make it difficult to work with in aqueous solutions. PFMB is also relatively expensive compared to other fluorinated compounds, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on PFMB. One area of interest is the development of new synthesis methods for PFMB and other fluorinated compounds. There is also interest in the development of new applications for PFMB, such as in the development of new materials and coatings. Another area of interest is the study of the long-term effects of PFMB exposure on human health and the environment. Overall, PFMB is a highly versatile compound that has the potential to be used in a wide range of applications in the scientific research field.
合成法
PFMB can be synthesized through a variety of methods, including the Diels-Alder reaction, radical addition reaction, and electrochemical fluorination. The most common method of synthesizing PFMB is through the Diels-Alder reaction, which involves the reaction of 1,3-butadiene with perfluoro-1,5-cyclooctadiene in the presence of a catalyst.
科学的研究の応用
PFMB has been widely used in scientific research due to its unique properties. It has been used as a surfactant in emulsion polymerization, as a lubricant in micro-electro-mechanical systems (MEMS), and as a precursor for the synthesis of other fluorinated compounds. PFMB has also been used in the development of fluorinated polymers, which have unique properties such as high thermal stability and chemical resistance.
特性
CAS番号 |
112754-13-9 |
|---|---|
製品名 |
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] |
分子式 |
C10F16 |
分子量 |
424.08 g/mol |
IUPAC名 |
1,1,2,3,3,4,4,5,5,6,6,7,7-tridecafluoro-2-(trifluoromethyl)indene |
InChI |
InChI=1S/C10F16/c11-3(12)1-2(4(13,14)7(3,19)10(24,25)26)6(17,18)9(22,23)8(20,21)5(1,15)16 |
InChIキー |
YSIICTZDCHXGAR-UHFFFAOYSA-N |
SMILES |
C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |
正規SMILES |
C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |
同義語 |
1,1,2,3,3,4,4,5,5,6,6,7,7-Tridecafluoro-2-(trifluoromethyl)-2,3,4,5,6, 7-hexahydro-1H-indene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)









![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)

